molecular formula C17H17FN2O B7473162 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-fluoroanilino)ethanone

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-fluoroanilino)ethanone

Cat. No. B7473162
M. Wt: 284.33 g/mol
InChI Key: WMYUDWCSAHFFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-fluoroanilino)ethanone is a synthetic compound that belongs to the class of isoquinolines. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-fluoroanilino)ethanone involves the inhibition of specific enzymes by binding to their active sites. The compound has been shown to exhibit high selectivity towards certain enzymes, making it a promising candidate for drug development.
Biochemical and Physiological Effects:
Studies have shown that 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-fluoroanilino)ethanone exhibits various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and reduce inflammation. These effects make it a potential candidate for the treatment of various diseases, including cancer and inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-fluoroanilino)ethanone is its high selectivity towards specific enzymes. This makes it a promising candidate for drug development. However, the compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity.

Future Directions

There are several future directions for the study of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-fluoroanilino)ethanone. One potential direction is the development of more potent and selective inhibitors based on the structure of the compound. Another direction is the investigation of the compound's potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies are needed to investigate the potential toxicity and pharmacokinetics of the compound.

Synthesis Methods

The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-fluoroanilino)ethanone involves the reaction between 2-fluoroaniline and 1-bromo-3,4-dihydroisoquinoline in the presence of a palladium catalyst. The resulting compound is then treated with ethyl chloroformate to yield the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-fluoroanilino)ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes, including protein kinases and phosphodiesterases. This makes it a potential candidate for the development of drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-fluoroanilino)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O/c18-15-7-3-4-8-16(15)19-11-17(21)20-10-9-13-5-1-2-6-14(13)12-20/h1-8,19H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYUDWCSAHFFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CNC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-fluoroanilino)ethanone

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